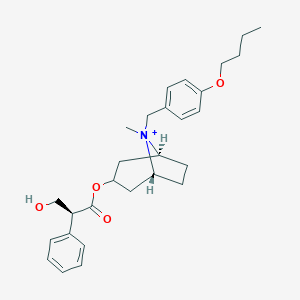

Butropium

Descripción

Propiedades

Número CAS |

107080-63-7 |

|---|---|

Fórmula molecular |

C28H38NO4+ |

Peso molecular |

452.6 g/mol |

Nombre IUPAC |

[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1 |

Clave InChI |

ALVDDLOWVXJXCD-SPRJYOCZSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |

SMILES isomérico |

CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |

SMILES canónico |

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |

Sinónimos |

8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]- |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Butropium Bromide in Airway Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of butropium bromide, an anticholinergic bronchodilator, in airway smooth muscle. This compound bromide acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, primarily targeting the M3 receptor subtype. This antagonism inhibits the downstream signaling cascade initiated by acetylcholine, leading to a reduction in intracellular calcium levels and subsequent relaxation of airway smooth muscle. This guide details the receptor binding, signaling pathways, and physiological effects of this compound bromide, supported by summaries of relevant experimental protocols and data.

Introduction

Bronchoconstriction, a hallmark of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), is significantly mediated by the parasympathetic nervous system.[1] Acetylcholine (ACh), the primary neurotransmitter of this system, induces contraction of airway smooth muscle (ASM) by activating muscarinic receptors.[1] this compound bromide is an anticholinergic agent that counteracts this effect, leading to bronchodilation and relief of respiratory symptoms.[1] This guide elucidates the molecular and cellular mechanisms underpinning the therapeutic action of this compound bromide on ASM.

Receptor Binding and Antagonism

The primary molecular target of this compound bromide is the muscarinic acetylcholine receptor family, with a particular emphasis on the M3 subtype located on airway smooth muscle cells.[1]

Muscarinic Receptor Subtypes in the Airway

Three main subtypes of muscarinic receptors are present in the airways:

-

M1 Receptors: Located in parasympathetic ganglia, they facilitate cholinergic neurotransmission.

-

M2 Receptors: Found on presynaptic cholinergic nerve terminals, they act as autoreceptors, inhibiting further acetylcholine release.

-

M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their activation leads to bronchoconstriction and mucus secretion.[2]

Competitive Antagonism by this compound Bromide

This compound bromide functions as a competitive antagonist at these receptors.[1] It reversibly binds to the same site as acetylcholine, but without activating the receptor. By occupying the receptor, this compound bromide prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[1] The clinical efficacy of this compound bromide in bronchoconstriction is primarily attributed to its antagonism of M3 receptors on airway smooth muscle.[1]

Signaling Pathways

The binding of acetylcholine to M3 receptors on airway smooth muscle cells triggers a well-defined signaling pathway that results in muscle contraction. This compound bromide disrupts this pathway at its inception.

Inhibition of Phosphoinositide Hydrolysis

Activation of the M3 receptor by acetylcholine leads to the activation of a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound bromide, by blocking the M3 receptor, prevents this entire cascade from being initiated.

Reduction of Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), an intracellular calcium store. This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[3] this compound bromide's antagonism of the M3 receptor prevents the generation of IP3, thereby inhibiting this release of intracellular calcium.[1]

Prevention of Muscle Contraction

The rise in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. By preventing the initial rise in intracellular calcium, this compound bromide ultimately leads to the relaxation of the airway smooth muscle.

Role of Cyclic Nucleotides

While the primary mechanism of this compound bromide is independent of cyclic nucleotides, it's important to note that cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are key regulators of airway smooth muscle tone, promoting relaxation.[4][5] Anticholinergics like ipratropium (B1672105) have been shown to prevent the decrease in cAMP levels that can be induced by cholinergic stimulation, indirectly contributing to a cellular environment that favors relaxation.[6] The direct effects of this compound bromide on cyclic nucleotide levels in airway smooth muscle have not been extensively characterized.

Quantitative Data

Table 1: Muscarinic Receptor Binding Affinities (pKi)

| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | Reference |

| This compound Bromide | Data Not Available | Data Not Available | Data Not Available | |

| Ipratropium Bromide | ~8.9 | ~9.0 | ~9.1 | [7] |

pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate greater binding affinity.

Table 2: Functional Antagonism in Airway Smooth Muscle (pA2)

| Compound | Preparation | Agonist | pA2 Value | Reference |

| This compound Bromide | Data Not Available | Acetylcholine/Carbachol (B1668302) | Data Not Available | |

| Ipratropium Bromide | Guinea Pig Trachea | Acetylcholine | 8.39 | [8] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the antagonist's potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic antagonists like this compound bromide.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity of a compound for specific receptor subtypes.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with human M1, M2, or M3 muscarinic receptor subtypes.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of this compound bromide (or other unlabeled competitor).

-

Add a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration close to its Kd.

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tracheal Ring Contraction Assay

This ex vivo assay measures the functional potency of an antagonist in inhibiting agonist-induced smooth muscle contraction.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Place the trachea in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

-

Mounting and Equilibration:

-

Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension (e.g., 1.0-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing with fresh Krebs solution.

-

-

Experimental Procedure (for pA2 determination):

-

Obtain a cumulative concentration-response curve for a contractile agonist such as carbachol or acetylcholine.

-

Wash the tissue repeatedly until the baseline tension is restored.

-

Incubate the tissue with a fixed concentration of this compound bromide for a predetermined time (e.g., 30-60 minutes).

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat this procedure with increasing concentrations of this compound bromide.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist.

-

Perform a Schild analysis by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Measurement of Intracellular Calcium

This assay directly measures the effect of this compound bromide on agonist-induced changes in intracellular calcium levels in cultured airway smooth muscle cells.

Protocol:

-

Cell Culture and Dye Loading:

-

Culture human airway smooth muscle cells on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

-

Fluorescence Microscopy:

-

Mount the coverslip with the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological salt solution.

-

Alternately excite the cells with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Experimental Procedure:

-

Establish a stable baseline fluorescence ratio.

-

Perfuse the cells with a solution containing a muscarinic agonist (e.g., carbachol) to induce an increase in intracellular calcium.

-

In separate experiments, pre-incubate the cells with this compound bromide for a few minutes before adding the agonist.

-

Record the changes in the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration in response to the agonist in the presence and absence of this compound bromide.

-

Quantify the inhibitory effect of this compound bromide on the agonist-induced calcium signal.

-

Conclusion

This compound bromide exerts its bronchodilatory effect through competitive antagonism of muscarinic acetylcholine receptors, predominantly the M3 subtype, on airway smooth muscle. This action blocks the acetylcholine-induced signaling cascade, preventing the generation of inositol 1,4,5-trisphosphate, the subsequent release of intracellular calcium, and ultimately, muscle contraction. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound bromide and the development of novel anticholinergic therapies for obstructive airway diseases. Further research to obtain specific quantitative binding and functional data for this compound bromide will be invaluable in refining our understanding of its pharmacological profile.

References

- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Butropium Bromide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Butropium bromide is a quaternary ammonium (B1175870) derivative that functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2] Its clinical application lies predominantly in the treatment of respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, where it induces bronchodilation by relaxing the airway smooth muscles.[1][2] This action is primarily mediated through the blockade of M3 muscarinic receptors.[1]

Mechanism of Action: Muscarinic Receptor Antagonism

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone through the release of acetylcholine (ACh), which binds to and activates muscarinic receptors.[3] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors.[3] In the airways, the M3 subtype is predominantly responsible for mediating bronchoconstriction and mucus secretion.[3]

This compound bromide acts as a competitive antagonist at these muscarinic receptors, with a particular affinity for the M3 subtype.[1] By binding to these receptors without activating them, this compound bromide prevents acetylcholine from exerting its physiological effects, leading to a reduction in intracellular calcium levels and subsequent relaxation of the airway smooth muscle, resulting in bronchodilation.[1][4]

Signaling Pathways of Muscarinic Receptor Subtypes

The five muscarinic receptor subtypes couple to different G-proteins and initiate distinct intracellular signaling cascades. The M1, M3, and M5 subtypes typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Conversely, the M2 and M4 subtypes couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

References

- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 2. What is this compound Bromide used for? [synapse.patsnap.com]

- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

An In-depth Technical Guide to the Discovery and Synthesis of Butropium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of butropium. This compound is an anticholinergic agent, functioning as a muscarinic acetylcholine (B1216132) receptor antagonist. This document details the synthetic pathways for this compound and its precursors, providing experimental protocols and quantitative data where available. Furthermore, it elucidates the signaling pathway through which this compound exerts its pharmacological effects. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Discovery and Overview

This compound bromide, the bromide salt of the active this compound cation, was initially developed by the Japanese pharmaceutical company Eisai Co., Ltd.[1]. It is classified as an anticholinergic and antispasmodic agent[2][3]. Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to the suppression of smooth muscle spasms and a reduction in gastric acid secretion. Consequently, it has been used in the treatment of spasmodic pains associated with conditions such as gastritis, gastric ulcers, and cholelithiasis[3].

Synthesis Pathway

The synthesis of this compound bromide can be approached through a convergent synthesis strategy, involving the preparation of key precursors followed by their assembly. The most direct described method involves the quaternization of a pre-existing tropane (B1204802) alkaloid ester.

Overall Synthesis Scheme

The synthesis of this compound bromide can be envisioned through the following major steps:

-

Synthesis of the tropane core, specifically tropine (B42219).

-

Esterification of tropine to form a suitable tropine ester, such as hyoscyamine (B1674123) (an ester of tropine and tropic acid).

-

Synthesis of the quaternizing agent, p-n-butoxybenzyl bromide.

-

Quaternization of the tropine ester with p-n-butoxybenzyl bromide to yield this compound bromide.

Experimental Protocols

Synthesis of Tropine from Tropinone

Tropine, the foundational alcohol for many tropane alkaloids, can be synthesized by the reduction of tropinone.

-

Protocol: Tropinone may be converted into tropine via reduction using a metal in an acidic medium. High yields have been reported using zinc in hydriodic acid.

Synthesis of Hyoscyamine (Tropine Tropic Acid Ester)

Hyoscyamine is an ester of tropine and tropic acid.

-

Protocol: The esterification can be achieved through a Fischer-Speier esterification method. Tropine and tropic acid are heated together in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the ester.

Synthesis of p-n-Butoxybenzyl Bromide

The synthesis of the quaternizing agent can be performed in two steps from p-hydroxybenzyl alcohol.

-

Williamson Ether Synthesis: p-Hydroxybenzyl alcohol is reacted with n-butyl bromide in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form p-n-butoxybenzyl alcohol.

-

Bromination: The resulting p-n-butoxybenzyl alcohol is then converted to p-n-butoxybenzyl bromide using a suitable brominating agent, such as phosphorus tribromide or hydrobromic acid.

Synthesis of this compound Bromide from Hyoscyamine

The final step is the quaternization of the tertiary amine of the tropane ring system.

-

Protocol: To a solution of hyoscyamine base (11.8 g) in isopropanol (B130326) (100 ml), a solution of p-n-butoxybenzyl bromide (11 g) in isopropanol (10 ml) is added dropwise with stirring. The reaction mixture becomes turbid and white crystals precipitate. After stirring for 5 hours at room temperature, the crystals are collected by filtration. Recrystallization from isopropanol (120 ml) yields this compound bromide[3].

Quantitative Data

The following table summarizes the available quantitative data for the synthesis and properties of this compound bromide.

| Parameter | Value | Reference |

| Final Product | ||

| Molecular Formula | C28H38BrNO4 | [1] |

| Molecular Weight | 532.51 g/mol | [2] |

| Melting Point | 158-160 °C | [3] |

| 166-168 °C | [2] | |

| Yield | 15.8 g (from 11.8 g hyoscyamine) | [3] |

| Optical Rotation [α]D | -14.0 to -17.0° (0.5 g in 20 mL methanol) |

Mechanism of Action: Anticholinergic Signaling Pathway

This compound is a competitive antagonist of acetylcholine at muscarinic receptors. These are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. The binding of acetylcholine to muscarinic receptors initiates a variety of cellular responses depending on the receptor subtype (M1-M5) and the tissue. By blocking these receptors, this compound inhibits the effects of parasympathetic nerve stimulation.

Conclusion

This technical guide has detailed the discovery of this compound by Eisai Co., Ltd. and provided a comprehensive overview of its synthesis. The primary synthetic route involves the quaternization of a tropine ester, such as hyoscyamine, with p-n-butoxybenzyl bromide. While a general protocol is available, further research into patent literature may provide more detailed experimental procedures and characterization data. The mechanism of action, as a competitive antagonist at muscarinic acetylcholine receptors, has also been elucidated with a corresponding signaling pathway diagram. This compilation of information serves as a foundational resource for scientists and researchers in the field of medicinal chemistry and drug development.

References

Butropium's Impact on the Parasympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Butropium Bromide

This compound bromide is primarily utilized for its bronchodilatory and antispasmodic properties.[1][3] Its therapeutic applications are rooted in its ability to inhibit the effects of acetylcholine (B1216132) (ACh), the principal neurotransmitter of the parasympathetic nervous system.[2] By blocking muscarinic receptors, this compound effectively counteracts parasympathetic stimulation in various organ systems, most notably the respiratory and gastrointestinal tracts.[1][2]

Mechanism of Action: Antagonism of Muscarinic Receptors

The parasympathetic nervous system regulates a multitude of involuntary bodily functions, including smooth muscle contraction, gland secretion, and heart rate modulation. These actions are mediated by the binding of ACh to its receptors, which are broadly classified as nicotinic and muscarinic. This compound specifically targets the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5).

This compound acts as a competitive antagonist at these receptors, competing with endogenous ACh for the binding site.[1] This blockade prevents the conformational changes in the receptor necessary to initiate intracellular signaling cascades. The primary therapeutic effects of this compound are attributed to its antagonism of the M3 muscarinic receptor subtype, which is predominantly located on smooth muscle cells and secretory glands.[2]

Muscarinic Receptor Subtypes and their Functions

A comprehensive understanding of this compound's effects requires knowledge of the distribution and function of the different muscarinic receptor subtypes.

| Receptor Subtype | Primary Location(s) | Primary G-Protein Coupling | Major Physiological Functions |

| M1 | Central Nervous System (CNS), Salivary Glands, Gastric Parietal Cells | Gq/11 | Cognitive function, Salivation, Gastric acid secretion |

| M2 | Heart (SA and AV nodes), CNS, Smooth Muscle (presynaptic) | Gi/o | Bradycardia, Inhibition of neurotransmitter release |

| M3 | Smooth Muscle (airways, bladder, GI tract), Exocrine Glands, Eyes | Gq/11 | Bronchoconstriction, Vasodilation (via endothelium), Salivation, Lacrimation, Miosis, Accommodation |

| M4 | CNS (striatum) | Gi/o | Inhibition of neurotransmitter release |

| M5 | CNS (substantia nigra), Endothelium | Gq/11 | Dopamine release, Vasodilation |

Note: This table provides a generalized overview. Receptor distribution and function can be complex and tissue-specific.

Quantitative Data on Muscarinic Receptor Antagonism

A thorough literature search did not yield specific quantitative data (e.g., Ki or IC50 values) for this compound bromide's binding affinity across the five muscarinic receptor subtypes. However, to provide a comparative context for researchers, the following table summarizes the binding affinities of other commonly used anticholinergic drugs. This data is crucial for understanding the selectivity profiles of different antagonists.

Table 1: Comparative Binding Affinities (Ki in nM) of Selected Muscarinic Antagonists

| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Selectivity Profile |

| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |

| Ipratropium Bromide | ~1-3 | ~1-3 | ~1-3 | ~1-3 | ~1-3 | Non-selective |

| Tiotropium Bromide | ~0.1-0.3 | ~0.3-0.7 | ~0.05-0.15 | ~0.2-0.5 | ~0.1-0.4 | High affinity, functionally M3 selective due to slow dissociation |

| Glycopyrrolate | ~1-5 | ~1-5 | ~0.5-2 | ~1-5 | ~1-5 | Non-selective, slight M3 preference |

| Pirenzepine | ~10-20 | ~200-500 | ~100-300 | ~50-100 | ~100-300 | M1 selective |

| Darifenacin | ~50-100 | ~200-400 | ~5-15 | ~100-200 | ~100-200 | M3 selective |

| This compound Bromide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Reported to be M3 receptor antagonist |

Disclaimer: The Ki values presented are approximate ranges compiled from various sources and may vary depending on the experimental conditions (e.g., radioligand used, tissue preparation). Researchers should consult primary literature for specific experimental details.

Signaling Pathways Modulated by this compound

By blocking muscarinic receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine. The specific pathway affected depends on the receptor subtype being antagonized.

M1, M3, and M5 Receptor Signaling Pathway (Gq/11-coupled)

Antagonism of these receptors by this compound prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream blockade of calcium mobilization from intracellular stores and reduced activation of protein kinase C (PKC).

M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)

When this compound antagonizes M2 and M4 receptors, it prevents the inhibition of adenylyl cyclase, leading to a relative increase or maintenance of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the heart, M2 receptor blockade by this compound can lead to an increase in heart rate (tachycardia) by disinhibiting adenylyl cyclase.

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly employed to characterize the effects of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for different muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.

Materials:

-

Cell lines individually expressing human M1, M2, M3, M4, and M5 receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (this compound Bromide) at various concentrations.

-

Non-specific binding control (e.g., high concentration of atropine).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

96-well filter plates.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the specific muscarinic receptor subtype. Homogenize the cells and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Smooth Muscle Contraction

This protocol assesses the functional antagonism of this compound on smooth muscle contraction induced by a muscarinic agonist.

Objective: To determine the potency of this compound in inhibiting agonist-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig trachea, ileum).

-

Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

Test compound (this compound Bromide) at various concentrations.

-

Isotonic transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Dissect and mount the smooth muscle tissue in the organ bath.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the EC50.

-

Antagonist Incubation: Wash the tissue and incubate with a specific concentration of this compound for a defined period.

-

Second Agonist Curve: In the presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: Analyze the rightward shift in the agonist concentration-response curves to determine the pA2 value, which is a measure of the antagonist's potency.

Conclusion

This compound bromide is a clinically relevant muscarinic receptor antagonist that exerts its therapeutic effects by inhibiting the actions of the parasympathetic nervous system. Its primary mechanism involves the blockade of M3 receptors in smooth muscle and glandular tissues, leading to bronchodilation and antispasmodic effects. While its qualitative pharmacology is established, a significant gap exists in the public domain regarding its quantitative binding affinity and selectivity profile across all muscarinic receptor subtypes. Further research is warranted to fully elucidate these parameters, which would provide a more complete understanding of its pharmacological profile and could inform the development of more selective and effective anticholinergic therapies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Early-Phase Clinical Efficacy of Butropium: An In-Depth Technical Guide

Notice to the Reader: Initial research for early-phase clinical studies on the efficacy of Butropium yielded insufficient publicly available data to construct a comprehensive technical guide as requested. This compound Bromide, an anticholinergic agent, is primarily used as an antispasmodic, with limited detailed clinical trial information in the public domain.

Therefore, this document has been prepared as a representative in-depth technical guide using a closely related and extensively studied anticholinergic bronchodilator, Ipratropium (B1672105) Bromide , as a surrogate. The data, protocols, and pathways presented herein pertain to Ipratropium Bromide and are intended to serve as a detailed template and example of the requested content type for researchers, scientists, and drug development professionals.

Core Efficacy of Ipratropium Bromide in Early-Phase Respiratory Studies

Ipratropium Bromide is a short-acting muscarinic antagonist (SAMA) that produces bronchodilation by blocking the action of acetylcholine (B1216132) on muscarinic receptors in the airways.[1] Early-phase clinical investigations have primarily focused on its efficacy in obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Quantitative Efficacy Data

The following tables summarize key quantitative outcomes from representative early-phase and pivotal clinical studies of inhaled Ipratropium Bromide.

Table 1: Efficacy of Ipratropium Bromide in Patients with Chronic Obstructive Pulmonary Disease (COPD)

| Study Identifier | Patient Population | Intervention | Comparator | Key Efficacy Endpoint | Result |

| COMBIVENT Inhalation Aerosol Study Group | Patients with COPD | Ipratropium Bromide and Albuterol | Ipratropium Bromide alone; Albuterol alone | Improvement in FEV1 | Combination therapy was more effective than either agent alone.[2] |

| Multi-center 90-day study | 261 non-atopic patients with COPD | Ipratropium Bromide (inhaled) | Metaproterenol (inhaled) | Mean peak FEV1 and FVC response | Ipratropium showed higher mean peak responses and area under the time-response curve.[3] |

Table 2: Efficacy of Ipratropium Bromide in Patients with Asthma

| Study Identifier | Patient Population | Intervention | Comparator | Key Efficacy Endpoint | Result |

| Multi-clinic 90-day study | 164 patients with asthma | Ipratropium Bromide MDI (40 µg 4x/day) | Metaproterenol MDI (1,500 µg 4x/day) | Bronchodilation (FEV1) | Both drugs were found to be equally effective bronchodilators.[4] |

| Double-blind crossover study | 10 patients with bronchial asthma | Ipratropium Bromide MDI | Placebo | Increase in FEV1 | Produced a >15% increase in FEV1 within 5 minutes, lasting for 4-5 hours.[5] |

Table 3: Efficacy of Intranasal Ipratropium Bromide for Rhinorrhea in the Common Cold

| Study Identifier | Patient Population | Intervention | Comparator | Key Efficacy Endpoint | Result |

| Multi-center, double-blind, randomized trial | 411 individuals with common cold symptoms | Ipratropium Bromide nasal spray (0.06%) | Placebo nasal spray; No treatment | Reduction in nasal discharge weight and subjective rhinorrhea severity | 26% less nasal discharge than placebo and 34% less than no treatment.[6] |

| Double-blind, placebo-controlled study | Patients with common cold | Ipratropium Bromide (84 µ g/nostril ) | Placebo | Reduction in rhinorrhea | 18% average reduction in rhinorrhea over placebo.[7] |

Experimental Protocols

Study Design for a Double-Blind, Placebo-Controlled Crossover Trial in Asthma

This protocol is representative of early-phase efficacy studies for inhaled bronchodilators.

-

Patient Selection:

-

Inclusion Criteria: Adults aged 18-65 with a documented history of stable, mild to moderate bronchial asthma. Patients must demonstrate a baseline Forced Expiratory Volume in 1 second (FEV1) of 60-80% of predicted normal and a reversibility of at least 15% in FEV1 after inhalation of a standard beta-agonist.

-

Exclusion Criteria: Current smokers or those with a smoking history of >10 pack-years, respiratory infection within the last 6 weeks, known hypersensitivity to anticholinergic agents, and use of other investigational drugs within 30 days.

-

-

Study Periods:

-

A 1-week run-in period to establish baseline symptoms and medication use.

-

Two 2-week treatment periods separated by a 1-week washout period.

-

-

Randomization and Blinding:

-

Patients are randomized to one of two treatment sequences: Ipratropium Bromide followed by Placebo, or Placebo followed by Ipratropium Bromide.

-

Both the patient and the investigator are blinded to the treatment allocation. The metered-dose inhalers (MDIs) for the active drug and placebo are identical in appearance.

-

-

Intervention:

-

Ipratropium Bromide MDI, 2 puffs (total of 40 µg), administered four times daily.

-

Placebo MDI, 2 puffs, administered four times daily.

-

-

Efficacy Assessments:

-

Spirometry (FEV1, FVC) is performed at baseline and at 30, 60, 90, 120, 180, and 240 minutes post-dose on day 1 and day 14 of each treatment period.

-

Peak Expiratory Flow (PEF) is self-recorded by patients twice daily (morning and evening).

-

Daily symptom scores and use of rescue medication (e.g., salbutamol) are recorded in a patient diary.

-

-

Safety Assessments:

-

Adverse events are monitored throughout the study.

-

Vital signs (heart rate, blood pressure) are measured at each study visit.

-

An electrocardiogram (ECG) is performed at screening and at the end of each treatment period.

-

Signaling Pathways and Experimental Workflows

Anticholinergic Signaling Pathway in Bronchial Smooth Muscle

Ipratropium Bromide exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to M3 muscarinic receptors on bronchial smooth muscle cells. This blockade disrupts the downstream signaling cascade that leads to bronchoconstriction.

References

- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. Use of ipratropium bromide in asthma. Results of a multi-clinic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-blind study of ipratropium bromide, a new anticholinergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness and safety of intranasal ipratropium bromide in common colds. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A double-blind, placebo-controlled study of the safety and efficacy of ipratropium bromide nasal spray versus placebo in patients with the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Butropium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the pharmacokinetics and pharmacodynamics of butropium. Therefore, this guide presents the available information on this compound and supplements it with data from the closely related and well-studied anticholinergic agent, ipratropium (B1672105) bromide, for comparative purposes. This approach provides a comprehensive overview, with the understanding that the quantitative data for ipratropium serves as a surrogate to infer the likely properties of this compound.

Introduction

This compound bromide is an anticholinergic agent, belonging to the class of quaternary ammonium (B1175870) compounds.[1] It functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and is primarily investigated for its potential in managing conditions characterized by smooth muscle spasm.[1] This technical guide provides a detailed examination of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, supplemented with extensive data from ipratropium bromide to offer a robust understanding of this class of drugs.

Pharmacodynamics

Mechanism of Action

This compound bromide exerts its effects by competitively antagonizing the action of acetylcholine (ACh) at muscarinic receptors.[2] While it is a non-selective muscarinic antagonist, its therapeutic effects in respiratory and gastrointestinal applications are primarily attributed to its blockade of M3 muscarinic receptors located on smooth muscle cells.[2] This antagonism prevents ACh-induced intracellular signaling cascades that lead to smooth muscle contraction.

Signaling Pathway

The primary signaling pathway affected by this compound is the Gq-coupled protein pathway associated with M3 muscarinic receptors.[3][4] Upon binding of acetylcholine, the M3 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[3] The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[3] this compound, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire cascade, resulting in smooth muscle relaxation.

Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |

| Ipratropium | M1 | 3.3 |

| M2 | 2.5 | |

| M3 | 1.0 | |

| Tiotropium (B1237716) | M1 | 0.14 |

| M2 | 0.36 | |

| M3 | 0.08 |

Note: Data for ipratropium and tiotropium are provided for reference and are not direct values for this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound, particularly when administered via inhalation, is characterized by rapid local action with minimal systemic exposure.

Absorption

-

Inhalation: When inhaled, this compound bromide is rapidly absorbed into the lungs, allowing for a quick onset of action.[2] Systemic absorption from the lungs is minimal.[2]

-

Oral: Like other quaternary ammonium anticholinergics, this compound is poorly absorbed from the gastrointestinal tract.[5]

Distribution

Due to its quaternary ammonium structure, this compound is a hydrophilic molecule and does not readily cross lipid membranes, including the blood-brain barrier. This property limits its distribution throughout the body and reduces the likelihood of central nervous system side effects.[6] For ipratropium bromide, the volume of distribution (Vd) has been reported to be between 2.4 to 4.6 L/kg.

Metabolism

This compound is expected to be metabolized in the liver.[2] For the related compound ipratropium, it is partially metabolized to inactive ester hydrolysis products.[6]

Excretion

The primary route of excretion for this compound is believed to be through the kidneys.[2] For ipratropium, approximately half of an intravenously administered dose is excreted unchanged in the urine.[6] The elimination half-life of ipratropium is approximately 2 to 3.8 hours.[5][7]

Pharmacokinetic Parameters (Ipratropium Bromide as a Surrogate)

The following table summarizes the key pharmacokinetic parameters for ipratropium bromide following different routes of administration.

| Parameter | Intravenous | Oral | Inhalation |

| Bioavailability | 100% | ~2%[8][9] | ~7%[8][9] |

| Cmax | Dose-dependent | Low | Low |

| Tmax | Immediate | - | ~1.5-2 hours[10] |

| AUC | 15.0 h.ng/ml (for a single dose)[8][9] | Low | - |

| Volume of Distribution (Vd) | 25.9 L (central compartment)[8][9] | - | - |

| Clearance (CL) | 2325 ml/min[8][9] | - | - |

| Elimination Half-life (t1/2) | ~2 hours[6] | - | ~3.2-3.8 hours[7] |

Note: These values are for ipratropium bromide and are intended to provide a general pharmacokinetic profile for a quaternary ammonium anticholinergic.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections describe general methodologies that would be appropriate for investigating its pharmacokinetics and pharmacodynamics.

In Vitro Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are prepared from cultured cells or animal tissues.[11]

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).[11]

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[11]

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.[11]

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]

In Vivo Pharmacokinetic Study

This type of study is designed to determine the ADME properties of a drug in a living organism.

Methodology:

-

Animal Models: The study is typically conducted in appropriate animal models, such as rats or dogs.

-

Drug Administration: this compound is administered via the intended clinical routes (e.g., inhalation) and an intravenous route to determine absolute bioavailability.[8][9]

-

Sample Collection: Blood, urine, and feces samples are collected at various time points after drug administration.[8][9]

-

Bioanalysis: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of this compound and its potential metabolites in the biological samples.

-

Pharmacokinetic Analysis: The concentration-time data are analyzed using pharmacokinetic software to determine key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), Vd (volume of distribution), CL (clearance), and t1/2 (elimination half-life).[13]

Conclusion

This compound bromide is a muscarinic antagonist with a mechanism of action centered on the blockade of M3 receptors, leading to smooth muscle relaxation. Its pharmacokinetic profile, inferred from its chemical structure and qualitative descriptions, suggests rapid local action with limited systemic exposure, a desirable characteristic for inhaled therapies. While specific quantitative data for this compound remains limited, the extensive information available for the structurally and functionally similar compound, ipratropium bromide, provides a valuable framework for understanding its likely PK/PD properties. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound to support its clinical development.

References

- 1. This compound Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Use of ipratropium bromide in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioequivalence study of ipratropium bromide inhalation aerosol using PBPK modelling - PMC [pmc.ncbi.nlm.nih.gov]

Butropium's Role in Cholinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butropium bromide is a synthetically derived anticholinergic agent employed clinically for its bronchodilator and antispasmodic properties. Its therapeutic effects are rooted in its interaction with cholinergic signaling pathways, specifically through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide provides an in-depth examination of the molecular mechanisms underlying this compound's action, its engagement with cholinergic signaling cascades, and the experimental methodologies used to characterize such interactions. While specific quantitative binding affinities for this compound are not extensively documented in publicly available literature, this guide will draw parallels with well-characterized muscarinic antagonists to elucidate its functional role.

Introduction to Cholinergic Signaling

The cholinergic system, a fundamental component of the nervous system, utilizes the neurotransmitter acetylcholine (ACh) to regulate a vast array of physiological processes. ACh exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Muscarinic receptors, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), are the primary targets of this compound. These receptors are integral to the parasympathetic nervous system's control over smooth muscle contraction, glandular secretion, and heart rate.

Mechanism of Action of this compound Bromide

This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2][3] By binding to these receptors, it prevents acetylcholine from initiating the downstream signaling cascades that lead to physiological responses such as bronchoconstriction and gastrointestinal smooth muscle contraction.

Muscarinic Receptor Subtypes and this compound's Putative Selectivity

The physiological effects of muscarinic receptor activation are subtype-dependent:

-

M1 Receptors: Primarily located in the central nervous system (CNS) and autonomic ganglia.

-

M2 Receptors: Predominantly found in the heart, where their activation slows heart rate, and on presynaptic nerve terminals, where they inhibit further acetylcholine release.

-

M3 Receptors: Located on smooth muscle cells (e.g., in the airways and gastrointestinal tract) and glandular tissue, mediating contraction and secretion, respectively.[1]

This compound's therapeutic efficacy as a bronchodilator and antispasmodic strongly suggests a high affinity for M3 muscarinic receptors.[1] By blocking M3 receptors on bronchial smooth muscle, this compound inhibits acetylcholine-induced bronchoconstriction, leading to airway relaxation.[2] Similarly, its action on M3 receptors in the gastrointestinal tract reduces smooth muscle tone and motility.[3] While comprehensive data on this compound's binding profile across all muscarinic receptor subtypes is limited, it is likely a non-selective or M3-preferring antagonist, similar to other quaternary ammonium (B1175870) anticholinergics like ipratropium (B1672105) bromide.

Cholinergic Signaling Pathways Modulated by this compound

The binding of acetylcholine to M3 muscarinic receptors initiates a well-defined signaling cascade. This compound, by blocking this initial step, effectively inhibits these downstream events.

The Gq/11-PLC-IP3-Ca2+ Pathway

M3 muscarinic receptors are coupled to the Gq/11 family of G-proteins. Upon acetylcholine binding, the following cascade is activated:

-

G-protein Activation: The Gq/11 alpha subunit dissociates and activates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

This compound's antagonism at the M3 receptor prevents the initiation of this entire pathway, thereby maintaining smooth muscle in a relaxed state.

Figure 1. this compound's antagonism of the M3 muscarinic receptor signaling pathway.

Quantitative Analysis of this compound's Receptor Interaction

A thorough understanding of a drug's mechanism of action requires quantitative data on its binding affinity for its target receptors. For muscarinic antagonists, this is typically expressed as the inhibition constant (Ki).

Table 1: Putative Muscarinic Receptor Binding Affinities of this compound Bromide

| Receptor Subtype | Putative Binding Affinity (Ki) | Primary Effect of Blockade |

| M1 | Data not publicly available | Inhibition of ganglionic transmission |

| M2 | Data not publicly available | Potential for increased heart rate and enhanced acetylcholine release |

| M3 | High (inferred from clinical efficacy) | Smooth muscle relaxation (bronchodilation, antispasmodic), reduced glandular secretion |

Note: Specific Ki values for this compound bromide are not readily found in the public domain. The high affinity for M3 receptors is inferred from its therapeutic applications.

Experimental Protocols for Characterizing Muscarinic Antagonists

The following sections describe the standard experimental protocols used to determine the binding affinity and functional effects of muscarinic antagonists like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. A competitive binding assay is typically used to determine the Ki of an unlabeled compound (like this compound).

Objective: To determine the inhibition constant (Ki) of this compound bromide for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, or M3).

-

A radiolabeled muscarinic antagonist with known affinity (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Unlabeled this compound bromide.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: A fixed concentration of radioligand and varying concentrations of this compound bromide are incubated with the receptor-containing cell membranes.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (Organ Bath)

Organ bath experiments are used to assess the functional effect of a drug on isolated tissues. For this compound, this would involve measuring its ability to inhibit acetylcholine-induced smooth muscle contraction.

Objective: To determine the functional potency of this compound bromide in relaxing pre-contracted smooth muscle tissue.

Materials:

-

Isolated tissue preparation (e.g., guinea pig trachea, rabbit jejunum).

-

Organ bath apparatus with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and data acquisition system.

-

Acetylcholine or other muscarinic agonist (e.g., carbachol).

-

This compound bromide.

Methodology:

-

Tissue Mounting: The isolated tissue is mounted in the organ bath under a resting tension.

-

Equilibration: The tissue is allowed to equilibrate in the physiological saline solution.

-

Contraction: The tissue is contracted by adding a muscarinic agonist to the bath.

-

Antagonist Addition: Once a stable contraction is achieved, increasing concentrations of this compound bromide are added cumulatively to the bath.

-

Measurement: The relaxation of the smooth muscle is measured by the transducer.

-

Data Analysis: A concentration-response curve is generated, and the concentration of this compound that causes 50% of the maximal relaxation (EC50 or pA2 value) is determined.

Conclusion

This compound bromide exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. Its clinical utility in treating bronchospasm and gastrointestinal hypermotility is primarily attributed to its blockade of M3 receptors, which prevents acetylcholine-induced smooth muscle contraction via the Gq/11-PLC-IP3-Ca2+ signaling pathway. While specific quantitative data on its receptor binding profile are not widely available, its functional characteristics align with those of other well-established muscarinic antagonists. Further research to delineate the precise binding affinities of this compound for all muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of more selective and effective anticholinergic therapies.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assays for Screening Butropium Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butropium, including its bromide salt, is an anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] Its primary mechanism of action involves blocking the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1][4] this compound shows specificity for M3 muscarinic receptors, which are prevalent on the smooth muscles of airways and the gastrointestinal tract.[4] By competitively inhibiting acetylcholine at these receptors, this compound prevents muscle contraction, leading to bronchodilation and reduced gastrointestinal motility.[1][3][4] This makes it an effective agent for treating conditions characterized by bronchoconstriction, such as asthma and COPD, and spasmodic pain.[1][3][4]

The development and screening of compounds like this compound necessitate robust and reliable in vitro assays to characterize their pharmacological profile, including receptor affinity, potency, and selectivity. Cell-based assays provide a biologically relevant context for evaluating drug candidates by utilizing intact cellular systems that express the target receptor.[5][6] This document provides detailed protocols for key cell-based assays to screen and characterize the activity of this compound: a competitive binding assay to determine receptor affinity, and functional assays (calcium flux and cAMP) to measure its antagonist potency at different muscarinic receptor subtypes.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium ([Ca2+]) and the activation of protein kinase C (PKC).[7]

-

M2 and M4 Receptors: These subtypes preferentially couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular levels of the second messenger cyclic AMP (cAMP).[8]

This compound's primary therapeutic effect is derived from its antagonism of the M3 receptor's Gq/11-mediated pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Cells/Membranes: CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, M5).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]N-methylscopolamine ([³H]NMS).

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

-

Test Compound: this compound bromide.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, filtration apparatus, glass fiber filters (e.g., Whatman GF/B), scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells to high confluency and harvest.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh assay buffer and centrifuging again.

-

Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay). Dilute to a working concentration (e.g., 10-20 µg protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, a fixed concentration of [³H]NMS (typically at its Kd value), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [³H]NMS, and a saturating concentration of Atropine (e.g., 1 µM).

-

Competitive Binding: Add membrane preparation, [³H]NMS, and serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester/filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.[9]

-

Quickly wash each filter with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[9]

-

Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: M3 Receptor Antagonist Calcium Flux Assay

This functional assay measures this compound's ability to inhibit the increase in intracellular calcium triggered by an agonist at the Gq-coupled M3 receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.[10]

-

Agonist: A muscarinic agonist such as Carbachol or Acetylcholine.[10]

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Equipment: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed M3-expressing cells into black, clear-bottom 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes. Include control wells with buffer only (for 100% response) and wells with a known potent antagonist.

-

Signal Detection:

-

Place the plate into a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for several seconds.

-

Using the instrument's liquid handler, add a pre-determined concentration of agonist (typically an EC80 concentration, which gives 80% of the maximal response) to all wells.

-

Immediately begin reading the fluorescence intensity kinetically for 1-3 minutes.[11]

-

-

Data Analysis:

-

The response is measured as the change in fluorescence from baseline to the peak after agonist addition.

-

Normalize the data, setting the response in the absence of an antagonist as 100% and the response in the absence of agonist as 0%.

-

Plot the percent inhibition against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

-

Protocol 3: M2/M4 Receptor Antagonist cAMP Assay

This assay measures this compound's ability to reverse the inhibition of cAMP production caused by an agonist at Gi-coupled receptors like M2 or M4.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Agonist: A muscarinic agonist such as Carbachol.

-

cAMP Detection Kit: A homogenous assay kit for cAMP quantification (e.g., HTRF, AlphaScreen, or LANCE).[13][14]

-

Equipment: 384-well white plates, plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Preparation: Harvest and resuspend M2- or M4-expressing cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Assay Setup (in a 384-well plate):

-

Dispense cells into the wells.

-

Add serial dilutions of this compound.

-

Add a fixed concentration of the muscarinic agonist (e.g., Carbachol at its EC80 for cAMP inhibition).

-

Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection:

-

Add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves adding a labeled cAMP tracer and a specific antibody.[14]

-

Incubate for an additional 60 minutes or as recommended by the manufacturer.

-

-

Signal Reading: Read the plate on a compatible plate reader. In these competitive immunoassays, the signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Normalize the data, where the Forskolin-only response is 100% inhibition and the Forskolin + Agonist response is 0% inhibition.

-

Plot the percentage reversal of inhibition against the log concentration of this compound.

-

Fit the data to a four-parameter logistic curve to determine the EC50 value for the antagonist activity (often reported as an IC50).

-

Data Presentation: Expected Pharmacological Profile of this compound

The following table summarizes the type of quantitative data generated from the described assays. The values provided are representative examples for a selective M3 muscarinic antagonist like this compound.

| Assay Type | Receptor Subtype | Measurement | Representative Value (this compound) | Purpose |

| Binding Assay | M3 | Ki | 0.5 nM | Determines the affinity of the compound for the target |

| M2 | Ki | 50 nM | Assesses selectivity against other receptor subtypes | |

| M1 | Ki | 25 nM | Assesses selectivity against other receptor subtypes | |

| Functional Assay | ||||

| Calcium Flux | M3 | IC50 | 2.0 nM | Measures antagonist potency at the primary target |

| cAMP Inhibition | M2 | IC50 | >100 nM | Measures functional antagonist potency at M2 receptors |

Interpretation:

-

A low Ki value indicates high binding affinity.

-

A low IC50 value in a functional assay indicates high antagonist potency.

-

A significantly higher Ki and IC50 for M2/M1 receptors compared to M3 indicates that the compound is M3-selective , which is a desirable profile for this compound to minimize side effects associated with M1/M2 receptor blockade (e.g., cognitive and cardiac effects).

References

- 1. What is this compound Bromide used for? [synapse.patsnap.com]

- 2. This compound Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. doctoroncall.com [doctoroncall.com]

- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 5. nuvisan.com [nuvisan.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. innoprot.com [innoprot.com]

- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IC50 Calculator | AAT Bioquest [aatbio.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for High-Throughput Screening of Butropium Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butropium and its analogs are of significant interest in drug discovery due to their anticholinergic properties, primarily acting as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a wide range of physiological functions. This compound bromide, for instance, is an anticholinergic agent that functions by blocking muscarinic receptors, specifically targeting M3 muscarinic receptors on the smooth muscles of the airways.[3] This antagonism prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[1][3] The therapeutic potential of this compound analogs in conditions such as chronic obstructive pulmonary disease (COPD) and asthma necessitates the development of robust high-throughput screening (HTS) methods to identify novel and improved candidates.[1][4]

This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs. The described methods focus on a primary functional assay to identify antagonists of the M3 muscarinic receptor, followed by a counter-screen to assess cytotoxicity. Additionally, a protocol for a primary binding assay is included to determine the direct interaction of compounds with the receptor.

Signaling Pathway of the M3 Muscarinic Receptor

The M3 muscarinic receptor, the primary target for this compound and its analogs, is a Gq/11-coupled GPCR.[5] Upon activation by its endogenous ligand, acetylcholine (ACh), the receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] This increase in cytosolic calcium is a key signaling event that can be readily measured in HTS campaigns.[5] Antagonists like this compound analogs competitively block the binding of ACh to the M3 receptor, thereby inhibiting this signaling cascade.[5]

High-Throughput Screening Workflow

The overall HTS workflow for identifying this compound analogs involves a primary screen to identify compounds that inhibit M3 receptor signaling, followed by a dose-response confirmation of the initial "hits." A secondary counter-screen is then performed to eliminate cytotoxic compounds. Finally, a primary binding assay can be used to confirm direct interaction with the target receptor.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: Example Data Summary from Primary Screen and Dose-Response Confirmation

| Compound ID | % Inhibition at 10 µM | IC50 (µM) |

| This compound | 98.5 ± 2.1 | 0.15 |

| Analog-001 | 95.2 ± 3.5 | 0.22 |

| Analog-002 | 15.6 ± 5.8 | > 50 |

| Analog-003 | 99.1 ± 1.9 | 0.08 |

Table 2: Example Data from Cell Viability Counter-Screen

| Compound ID | % Cell Viability at 50 µM | CC50 (µM) |

| This compound | 97.8 ± 4.2 | > 100 |

| Analog-001 | 95.1 ± 3.9 | > 100 |

| Analog-003 | 45.3 ± 6.1 | 25.7 |

Experimental Protocols

Protocol 1: Calcium Mobilization Assay (Primary Functional Screen)

This assay identifies antagonists of the M3 muscarinic receptor by measuring their ability to inhibit agonist-induced calcium mobilization in a cell-based assay.[5][6]

Objective: To identify and characterize antagonists of the human M3 muscarinic receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.[5]

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-